(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Chiral resolution Enantioselective synthesis Stereochemical SAR

(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine (CAS 2920218-25-1) is a chiral, enantiomerically enriched benzoannulene derivative bearing a primary amine at the 5-position and a bromine atom at the 2-position of the fused bicyclic scaffold. This compound is classified within the broader benzoannulen-5-amine family, a scaffold that has attracted significant attention in medicinal chemistry for its conformational rigidity and demonstrated biological activity, particularly as a template for GluN2B-selective NMDA receptor antagonists.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13917826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CCC2=C(C=CC(=C2)Br)C(C1)N
InChIInChI=1S/C11H14BrN/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,11H,1-4,13H2/t11-/m1/s1
InChIKeyAFDXZIWLADRNIM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine for Scientific Sourcing Decisions


(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine (CAS 2920218-25-1) is a chiral, enantiomerically enriched benzo[7]annulene derivative bearing a primary amine at the 5-position and a bromine atom at the 2-position of the fused bicyclic scaffold . This compound is classified within the broader benzo[7]annulen-5-amine family, a scaffold that has attracted significant attention in medicinal chemistry for its conformational rigidity and demonstrated biological activity, particularly as a template for GluN2B-selective NMDA receptor antagonists [1]. The (5R) stereochemical configuration, combined with the synthetically versatile aryl bromide handle, distinguishes this compound from its racemic counterpart (CAS 1798792-42-3) and from the unsubstituted parent amine (CAS 17910-26-8) [2].

Why Generic Substitution Is Inadequate When Sourcing (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


Substituting the (5R)-configured 2-bromo derivative with its racemic mixture, the unsubstituted parent amine, or the corresponding ketone introduces distinct and quantifiable liabilities in stereochemical fidelity, synthetic utility, and physicochemical properties. The racemic version (CAS 1798792-42-3) presents a 1:1 mixture of (R) and (S) enantiomers, which is unacceptable for enantioselective synthesis or chiral SAR studies where stereochemical purity directly governs pharmacological outcome . The unsubstituted parent amine (CAS 17910-26-8) lacks the aryl bromide handle, precluding late-stage diversification via Pd-catalyzed cross-coupling—a reactivity feature explicitly noted in its Enamine product classification as an 'Aryl Halide for Pd-catalyzed Couplings' . Furthermore, the 2-nitro analogs, while demonstrating 5- to 10-fold higher GluN2B affinity than the unsubstituted scaffold, do not offer the orthogonal synthetic versatility of the bromo substituent [1].

Quantitative Evidence for Selection Advantage of (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine Over Closest Analogs


Enantiomeric Purity: (5R)-Configured Amine vs. Racemic Mixture for Stereochemically Defined Synthesis

The (5R)-2-bromo derivative is supplied as the single enantiomer at 98% purity, whereas the racemic mixture (CAS 1798792-42-3) contains both (R) and (S) enantiomers in an approximately 1:1 ratio and is offered at 95% purity . The (5S) enantiomer does not appear in any major commercial catalog, making the (5R) form the only reliably accessible single-enantiomer building block in this series. This represents a critical differentiator for programs requiring enantiopure intermediates, where the racemic mixture would introduce 50% of the undesired enantiomer, necessitating additional chiral separation steps .

Chiral resolution Enantioselective synthesis Stereochemical SAR

Aryl Bromide Reactivity: 2-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling That Is Absent in the Unsubstituted Parent Scaffold

The 2-bromo substituent on the benzo[7]annulene scaffold provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), whereas the unsubstituted parent amine (CAS 17910-26-8, MW 161.24) lacks any halogen and cannot participate in such transformations without prior electrophilic substitution [1]. Enamine explicitly classifies this compound under 'Aryl Halides for Pd-catalyzed Couplings,' confirming its intended utility as a cross-coupling building block . The molecular weight increase from 161.24 (parent) to 240.14 (2-bromo derivative) directly reflects the incorporation of the bromine atom (ΔMW = 78.9 Da) .

Cross-coupling Late-stage functionalization C–C bond formation

Primary Amine vs. Ketone: The 5-Amine Serves as a Direct Derivatization Point Compared to the 5-Ketone Precursor

The (5R)-2-bromo-5-amine derivative possesses a primary aliphatic amine at the 5-position, directly enabling amide bond formation, reductive amination, and sulfonamide synthesis. In contrast, the corresponding 2-bromo-5-ketone (CAS 169192-93-2, MW 239.11 g/mol, formula C11H11BrO) requires an additional reduction and amination step to reach the same level of synthetic utility . The amine provides one additional hydrogen bond donor (HBD count = 2, including NH2) and a higher hydrogen bond acceptor count (HBA count = 1 for the amine lone pair) compared to the ketone (HBA = 1 for carbonyl oxygen; no explicit HBD), directly impacting both synthetic reactivity and potential biological recognition .

Reductive amination Amide coupling Building block versatility

Bromo vs. Nitro 2-Substitution: Divergent Pharmacological Profiles Within the Benzo[7]annulene GluN2B Antagonist Series

In the benzo[7]annulen-7-amine series, the 2-nitro substituent confers a 5- to 10-fold enhancement in GluN2B binding affinity relative to the unsubstituted parent scaffold [1]. The unsubstituted benzo[7]annulen-7-amines themselves exhibit unexpectedly high GluN2B affinity, with lead compounds achieving Ki values as low as 2.3 nM (phenylcyclohexylamine cis-6h) and 2.9 nM (4-benzylpiperidine 6g) [2]. While direct GluN2B affinity data for the (5R)-2-bromo-5-amine are not publicly available, the bromo substituent offers a therapeutically orthogonal property: it enables ¹⁸F or ⁷⁶Br radiolabeling for PET tracer development, a feature that the nitro series does not share [3]. Furthermore, the bromo group serves as a synthetic linchpin for iterative library synthesis via cross-coupling, whereas the nitro group is generally a terminal pharmacophoric element with limited further diversification potential.

GluN2B NMDA antagonism Structure–activity relationship 2-Position substitution

Physicochemical Property Differentiation: Bromo Substitution Increases Lipophilicity Relative to the Unsubstituted Parent Scaffold

The addition of the bromine atom at the 2-position significantly alters the physicochemical profile of the benzo[7]annulene scaffold. The racemic 2-bromo derivative has a calculated CLogP of 3.489, as reported by Enamine . In contrast, the unsubstituted parent amine (CAS 17910-26-8) has a computed XLogP3-AA of 2.1, as recorded in PubChem [1]. This represents a ΔCLogP of approximately +1.39 log units, indicating a roughly 24.5-fold increase in octanol-water partition coefficient upon bromination. The increased lipophilicity may enhance membrane permeability but also affects solubility and protein binding characteristics, factors that must be considered when selecting between the brominated and unsubstituted scaffolds for biological studies .

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability Gap: (5R) Enantiomer Is Sourced Whereas (5S) Remains Unavailable from Major Vendors

A search across major chemical suppliers (Sigma-Aldrich, Enamine, LeYan, AKSci, CymitQuimica, Biomart) reveals that the (5R)-configured 2-bromo-5-amine is commercially stocked by at least two vendors (LeYan at 98% purity and ANGENE via Navimro at >95% purity), while the (5S)-enantiomer is not listed by any major catalog supplier . This asymmetrical commercial availability effectively makes the (5R) form the only feasible choice for procurement-driven research. The racemic mixture is more widely available (Enamine, Sigma-Aldrich, AKSci, CymitQuimica) but, as discussed in Evidence Item 1, introduces stereochemical ambiguity .

Commercial sourcing Enantiomer availability Supply chain

Optimal Research and Industrial Application Scenarios for (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Benzo[7]annulene-Derived Drug Candidates Requiring Defined (R)-Configuration at the 5-Position

The (5R)-configured 2-bromo-5-amine, supplied at 98% enantiomeric purity, is directly suited for constructing stereochemically defined drug candidates without additional chiral resolution steps. As established in Section 3 (Evidence Item 1), the racemic alternative would introduce 50% of the undesired (S)-enantiomer, while the (5S)-enantiomer is not commercially available. This scenario applies to programs developing GluN2B-selective NMDA receptor antagonists, where the benzo[7]annulen-7-amine scaffold has demonstrated Ki values as low as 2.3 nM [1]. The (5R)-2-bromo derivative serves as a late-stage diversification intermediate for exploring the SAR of the 2-position via Pd-catalyzed coupling, building on the established 5- to 10-fold affinity enhancement observed with 2-nitro substitution in the related series [2].

Modular Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 2-Position for High-Throughput Screening Deck Construction

The 2-bromo substituent, classified by Enamine as an 'Aryl Halide for Pd-catalyzed Couplings' (see Section 3, Evidence Item 2), makes this compound an ideal core scaffold for parallel library synthesis. The primary amine at the 5-position provides an orthogonal derivatization site (amide formation, reductive amination, sulfonylation), enabling a two-dimensional diversification strategy: C2 via cross-coupling and C5 via amine functionalization. This is not achievable with the unsubstituted parent amine (CAS 17910-26-8), which lacks the halogen handle, nor with the 2-nitro analogs, where the nitro group is a terminal pharmacophore unsuitable for further coupling chemistry [3].

PET Tracer Development via Isotopic Bromine Radiolabeling of the Benzo[7]annulene Scaffold

The presence of the bromine atom at the 2-position opens a pathway to ⁷⁶Br radiolabeling for positron emission tomography (PET) imaging studies, an option unavailable to the 2-nitro or unsubstituted analogs. While the 2-nitro derivatives show superior GluN2B affinity (5- to 10-fold over unsubstituted), the bromo derivative provides a halogen isotopologue amenable to late-stage isotopic exchange or electrophilic radiobromination, as discussed in Section 3, Evidence Item 4 [1]. This is particularly relevant given the demonstrated GluN2B selectivity and promising pharmacokinetic properties including blood-brain barrier penetration observed for the benzo[7]annulen-7-amine class [2].

Stereochemical Probe in Chiral Benzo[7]annulene SAR Studies Where Enantiomeric Purity Is Essential for Biological Interpretation

When conducting enantioselective SAR studies on the benzo[7]annulene scaffold, the use of racemic material introduces confounded biological readouts where the observed activity represents the weighted average of two potentially divergent enantiomeric activities. As quantified in Section 3, Evidence Item 1, the (5R)-configured amine eliminates this confound by providing a single, defined stereoisomer at 98% purity. This is critical for programs where the 5-position chiral center is known or hypothesized to influence target engagement, as observed in related tetrahydro-3-benzazepine GluN2B antagonists where enantiomeric configuration profoundly impacts receptor affinity [3].

Quote Request

Request a Quote for (5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.